N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide
Description
N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields
Properties
IUPAC Name |
N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-17(19-12-13-26(16-19)15-18-8-4-3-5-9-18)25-22(27)14-24-23(28)20-10-6-7-11-21(20)29-2/h3-11,17,19H,12-16H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJOJFFTWDYWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)CC2=CC=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the benzylpyrrolidine intermediate. This intermediate is then reacted with an appropriate acylating agent to form the final product. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-benzylpyrrolidin-3-yl)ethyl]-2,2-dimethylbutanamide
- N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-4-methylpentanamide
Uniqueness
N-[2-[1-(1-benzylpyrrolidin-3-yl)ethylamino]-2-oxoethyl]-2-methoxybenzamide is unique due to its specific structural features, such as the methoxy group and the benzylpyrrolidine moiety. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
